Cas no 54056-51-8 (butyl 3-methylbut-2-enoate)

Butyl 3-methylbut-2-enoate is an ester compound characterized by its fruity, apple-like aroma, making it valuable in flavor and fragrance applications. Its chemical structure, featuring a butyl ester group and a methyl-substituted double bond, contributes to its stability and volatility, which are advantageous in controlled-release formulations. The compound is synthesized via esterification, ensuring high purity and consistency. Its low toxicity and compatibility with various solvents enhance its utility in cosmetic and food-grade products. Additionally, its reactivity allows for further chemical modifications, expanding its potential in specialty chemical synthesis. These properties make it a versatile ingredient in industrial and consumer applications.
butyl 3-methylbut-2-enoate structure
butyl 3-methylbut-2-enoate structure
Product Name:butyl 3-methylbut-2-enoate
CAS No:54056-51-8
MF:C9H16O2
MW:156.222143173218
MDL:MFCD00043959
CID:374868
PubChem ID:104679
Update Time:2025-07-01

butyl 3-methylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,3-methyl-, butyl ester
    • butyl 3-methyl-2-butenoate
    • butyl 3-methylbut-2-enoate
    • 3-Methyl-2-butenoic acid, butyl ester
    • Senecioic acid, butyl ester
    • NS00032932
    • 2-Butenoic acid, 3-methyl-, butyl ester
    • IJZWZSGPEJOCHI-UHFFFAOYSA-N
    • EN300-2167530
    • SCHEMBL294014
    • WX95P3767J
    • 54056-51-8
    • DTXSID90202379
    • Butyl senecioate
    • Butyl beta,beta-dimethylacrylate
    • Butyl 3-methyl-2-butenoate #
    • AI3-33553
    • EINECS 258-939-9
    • MDL: MFCD00043959
    • Inchi: 1S/C9H16O2/c1-4-5-6-11-9(10)7-8(2)3/h7H,4-6H2,1-3H3
    • InChI Key: IJZWZSGPEJOCHI-UHFFFAOYSA-N
    • SMILES: O(C(/C=C(\C)/C)=O)CCCC

Computed Properties

  • Exact Mass: 156.11508
  • Monoisotopic Mass: 156.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.897
  • Boiling Point: 193.7°C at 760 mmHg
  • Flash Point: 72.2°C
  • Refractive Index: 1.435
  • PSA: 26.3

butyl 3-methylbut-2-enoate Pricemore >>

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